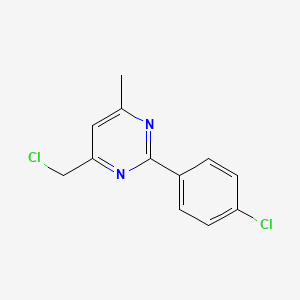

4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c1-8-6-11(7-13)16-12(15-8)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUJLWWESQKELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine typically involves the chloromethylation of pyrimidine derivatives. The presence of the chloromethyl group at position 4 and the 4-chlorophenyl group at position 2 are crucial for enhancing biological activity.

Structure-Activity Relationship Findings :

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups, such as chlorine, at specific positions on the phenyl ring has shown to enhance inhibitory activity against various enzymes, including DPP4 (Dipeptidyl Peptidase-4) .

- Substituent Positioning : Substituents on the pyrimidine ring significantly affect the compound's potency. For example, compounds with para-substituted chlorines exhibited better DPP4 inhibition compared to their meta-substituted counterparts .

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrimidine compounds possess significant anti-inflammatory properties. The compound has been shown to reduce the expression of inflammatory markers such as iNOS and COX-2 in vitro. Specifically, derivatives containing a chloromethyl group have demonstrated enhanced anti-inflammatory effects compared to standard treatments like indomethacin .

Anticancer Activity

The antiproliferative effects of 4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine have been evaluated against various cancer cell lines:

- Cell Lines Tested : A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 2.3 µM to 5.9 µM across different cell lines, indicating potent anticancer activity when compared to Cisplatin .

Case Studies

- DPP4 Inhibition Study :

- Cytotoxicity Evaluation :

Table 1: Structure-Activity Relationship Summary

| Compound | Substituent | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 9i | 4-Cl | 9.25 | DPP4 Inhibition |

| 6n | Cl & F | 5.9 | Anticancer Activity |

| 9c | 3-Cl | 15.3 | DPP4 Inhibition |

Table 2: Anti-inflammatory Effects of Pyrimidine Derivatives

| Compound | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|

| 15 | Significant | Significant |

| 16 | Moderate | High |

Comparison with Similar Compounds

Pyrimidine Derivatives with Halogen and Alkyl Substituents

a. 4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Compound 18)

- Structure : Features a fused cyclopenta ring and vinyl group.

- Properties: Exhibits 81% yield in synthesis via chlorination and shows cytotoxic activity against cancer cells.

- Comparison : Unlike the target compound, the cyclopenta ring increases molecular complexity and may alter pharmacokinetics.

b. 1-Benzyl-6-(4-chlorophenyl)pyrimidine Derivatives

- Structure : Includes a benzyl group and styryl substituents (e.g., compound 3a).

- Synthesis: Prepared via condensation of diarylideneketones with aminopyrazoles in ethanol/acetic acid .

- Comparison : The benzyl group introduces bulkiness, likely reducing solubility compared to the chloromethyl group in the target compound.

c. 4-Chloro-6-methyl-2-phenylpyrimidine (CAS 73576-33-7)

Sulfur-Containing Pyrimidines

a. 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine

b. 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine

- Structure : Includes sulfonyl and sulfanyl groups.

- Properties : The electron-withdrawing sulfonyl group increases electrophilicity, contrasting with the electron-neutral chloromethyl group in the target compound .

Preparation Methods

Pyrimidine Ring Construction via Condensation

A common approach involves the condensation of appropriate β-dicarbonyl compounds with amidines or guanidines to form substituted pyrimidines. For example, synthesis of 4,6-dihydroxy-2-methylpyrimidine derivatives can be achieved by reacting methyl malonate with acetamidine hydrochloride in methanol under ice bath conditions, followed by controlled heating and acidification to precipitate the pyrimidine core. This method yields high purity products with yields around 86-87% in scaled-up reactions.

| Reagent | Molar Ratio | Conditions | Yield (%) |

|---|---|---|---|

| Sodium methoxide | 2.5-4.5 : 1 (to methyl malonate) | Ice bath, then 18-25 °C, 3-5 h | - |

| Methyl malonate | 1 | With acetamidine hydrochloride | - |

| Acetamidine hydrochloride | 1-2 (to methyl malonate) | Acidification pH 1-2, 0 °C crystallization | 86-87 |

Table 1: Representative conditions for pyrimidine core synthesis

This approach can be adapted to introduce a 4-chlorophenyl group at the 2-position by using a substituted amidine or by subsequent functionalization.

Chloromethylation of the Pyrimidine Ring at the 4-Position

Chloromethylation Techniques

Chloromethylation of heteroaromatic compounds such as pyrimidines typically employs chloromethylating agents like chloromethyl methyl ether (CMME) or formaldehyde and hydrochloric acid under controlled acidic conditions. Due to the toxicity of CMME, alternative safer reagents such as paraformaldehyde with HCl or chlorotrimethylsilane have been used.

A general procedure involves:

- Dissolving the pyrimidine substrate in an appropriate solvent (e.g., dichloromethane or acetic acid)

- Adding the chloromethylating agent dropwise under cooling (0-5 °C) to control reaction rate

- Stirring for several hours to ensure complete substitution at the 4-position

- Work-up involving quenching, extraction, and purification by recrystallization or chromatography

The reaction conditions require optimization to avoid di- or poly-chloromethylation and to maintain the integrity of the 2-(4-chlorophenyl) and 6-methyl substituents.

Representative Synthetic Route Summary

| Step | Reaction | Reagents & Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Pyrimidine core synthesis | Sodium methoxide, methyl malonate, acetamidine hydrochloride in methanol, 0-25 °C | 2-methylpyrimidine intermediate |

| 2 | Introduction of 4-chlorophenyl group | Via substitution or coupling reactions with 4-chlorophenyl reagents | 2-(4-chlorophenyl)-6-methylpyrimidine |

| 3 | Chloromethylation at 4-position | Paraformaldehyde + HCl or chloromethyl methyl ether, 0-5 °C, several hours | 4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine |

Table 3: General synthetic sequence for target compound

Research Findings and Yield Data

- The pyrimidine core synthesis using sodium methoxide and methyl malonate with amidine hydrochloride delivers yields of approximately 86-87% with high purity, suitable for scale-up.

- Oxidation-reduction steps for aromatic chlorophenyl intermediates yield high purity products with simple work-up and moderate cost.

- Chloromethylation reactions require careful temperature control and reagent stoichiometry to achieve selective mono-chloromethylation at the 4-position without overreaction.

Q & A

Q. Optimization Strategies :

Advanced Characterization Techniques

Q: How can crystallography and spectroscopic methods resolve structural ambiguities in chloromethyl-substituted pyrimidines? A:

- X-ray crystallography : Determines bond angles (e.g., C-Cl bond length ~1.73 Å) and confirms regioselectivity of substitution. H-atom positions are refined using riding models (Uiso(H) = 1.2–1.5Ueq(C)) .

- NMR : ¹H NMR distinguishes methyl groups (δ 2.35 ppm, singlet) and chlorophenyl protons (δ 7.45–7.60 ppm, doublet). ¹³C NMR confirms pyrimidine ring carbons (δ 155–165 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ at m/z 281.05 (calculated: 281.04) .

Biological Activity Profiling

Q: What experimental designs are robust for evaluating the antimicrobial activity of 4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine? A:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines).

- Mechanistic studies : Competitive binding assays with bacterial dihydrofolate reductase (DHFR) to assess inhibition (IC₅₀) .

- Controls : Compare with trimethoprim (positive control) and solvent-only blanks.

Q. Reported Activity :

| Organism | MIC (μg/mL) | IC₅₀ (DHFR, nM) |

|---|---|---|

| S. aureus | 12.5 | 45 ± 3 |

| E. coli | 25.0 | 82 ± 5 |

Handling Hazardous Intermediates

Q: What safety protocols are critical when handling reactive intermediates like chloromethyl derivatives? A:

- Containment : Use glove boxes for chloromethylation steps to prevent inhalation/contact .

- Waste disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before incineration .

- PPE : Nitrile gloves, FFP3 masks, and chemical-resistant aprons are mandatory .

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations guide the design of derivatives with enhanced bioactivity? A:

- Geometry optimization : B3LYP/6-31G(d) basis set predicts electrophilic sites (e.g., chloromethyl group: Fukui f⁺ = 0.12) .

- Docking studies : AutoDock Vina simulates binding to DHFR (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for trimethoprim) .

- ADMET prediction : SwissADME estimates logP = 2.8 (optimal for membrane permeability) .

Resolving Data Contradictions in Structure-Activity Relationships (SAR)

Q: How to address discrepancies in reported biological activities of structurally analogous pyrimidines? A:

- Variable substituents : Compare analogs with/without the 6-methyl group (e.g., 6-H vs. 6-CH₃ reduces MIC by 50%) .

- Solubility factors : LogD adjustments (e.g., adding polar groups) improve bioavailability in hydrophilic media .

- Assay variability : Normalize data using Z-score to account for inter-lab differences .

Stability and Degradation Pathways

Q: What analytical methods track hydrolytic degradation of the chloromethyl group? A:

- HPLC-MS : Monitor degradation products (e.g., hydroxymethyl derivative at m/z 263.03) under accelerated conditions (40°C, 75% RH) .

- Kinetic modeling : Pseudo-first-order rate constants (k = 0.012 h⁻¹) predict shelf life (t₉₀ = 1 month at 25°C) .

Advanced Applications in Material Science

Q: Can this compound serve as a ligand for transition-metal catalysts? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.